3-Fluoro-2-(2-fluorophenyl)pyridine
Overview
Description
“3-Fluoro-2-(2-fluorophenyl)pyridine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-Fluoro-2-(2-fluorophenyl)pyridine”, has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular formula of “3-Fluoro-2-(2-fluorophenyl)pyridine” is C11H7F2N . The average mass is 173.186 Da and the monoisotopic mass is 173.064072 Da .Scientific Research Applications
Fluorescent pH and Chemosensors
One significant application of derivatives related to 3-Fluoro-2-(2-fluorophenyl)pyridine is in the development of fluorescent sensors. A study designed a heteroatom-containing organic fluorophore that shows the phenomenon of aggregation-induced emission (AIE) and can act as a fluorescent pH sensor in solution and solid state, and as a chemosensor for detecting acidic and basic organic vapors. The sensor's emission can be switched between states by protonation and deprotonation, hinting at its potential for environmental and biological applications (Yang et al., 2013).
Chemical Synthesis and Molecular Imaging
2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound closely related to 3-Fluoro-2-(2-fluorophenyl)pyridine, was synthesized and radiolabeled with fluorine-18 for potential use in molecular imaging, specifically in vivo imaging of central nicotinic acetylcholine receptors. This could have implications in neurological research and diagnostics (Dollé et al., 1998).
Metal Ion Sensing and Bioimaging
Derivatives of 3-Fluoro-2-(2-fluorophenyl)pyridine have been employed in the synthesis of fluorophores for selective metal ion sensing. For example, a newly synthesized fluorophore based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione showed high selectivity for Fe3+/Fe2+ cations and was used for imaging Fe3+ in living HepG2 cells, which is crucial in the study of iron-related biological processes and disorders (Maity et al., 2018).
Catalysis and Material Science
In the realm of catalysis and material science, compounds related to 3-Fluoro-2-(2-fluorophenyl)pyridine are involved in complex formations that are active in ethylene polymerization. This opens up pathways for the development of new materials with specific properties (Zhang et al., 2021).
Safety And Hazards
While specific safety and hazard information for “3-Fluoro-2-(2-fluorophenyl)pyridine” is not available, it’s important to handle all chemical substances with care. General precautions include avoiding ingestion and inhalation, using only in well-ventilated areas, and wearing appropriate personal protective equipment .
properties
IUPAC Name |
3-fluoro-2-(2-fluorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLITGMMALMWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468864 | |
Record name | 3-fluoro-2-(2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(2-fluorophenyl)pyridine | |
CAS RN |
511522-76-2 | |
Record name | 3-fluoro-2-(2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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